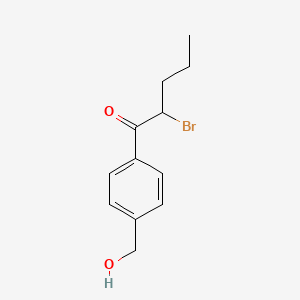
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-hydroxymethyl-phenyl)-pentan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone
- 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone
Uniqueness
2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one is unique due to its specific substitution pattern and the presence of both bromine and hydroxymethyl groups.
Eigenschaften
CAS-Nummer |
30611-27-9 |
|---|---|
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-bromo-1-[4-(hydroxymethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-11(13)12(15)10-6-4-9(8-14)5-7-10/h4-7,11,14H,2-3,8H2,1H3 |
InChI-Schlüssel |
AJRUMQHETQGAQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=C(C=C1)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


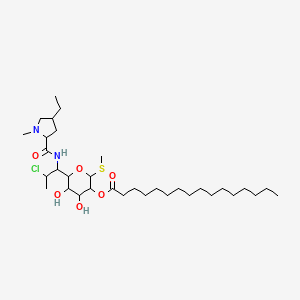
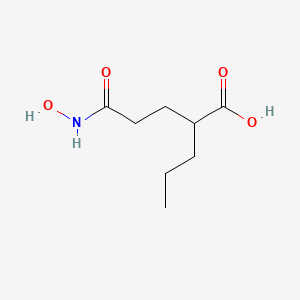
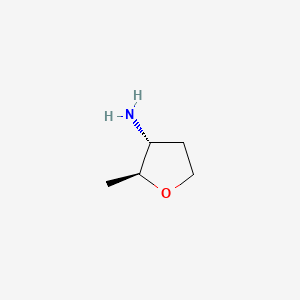
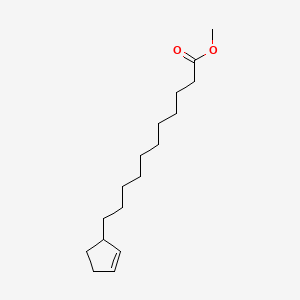
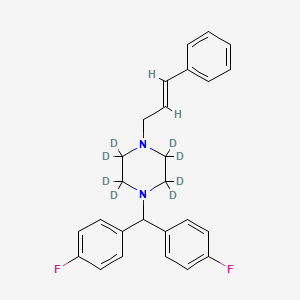
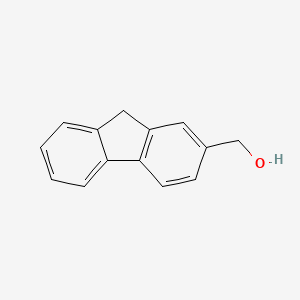
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
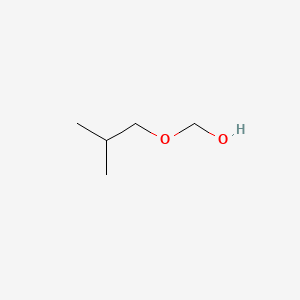
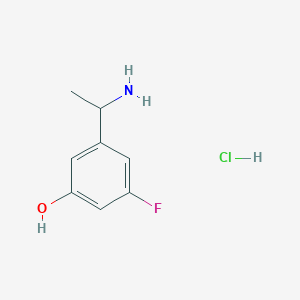
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
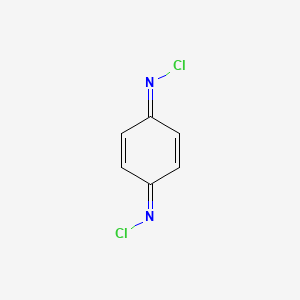
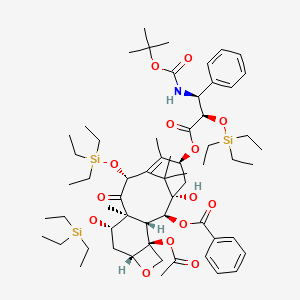
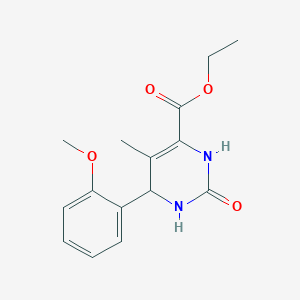
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
